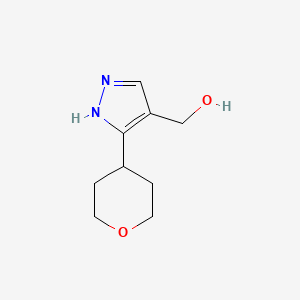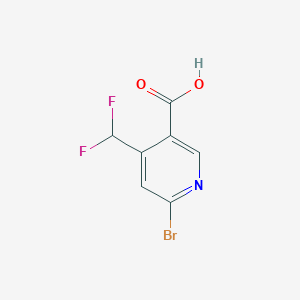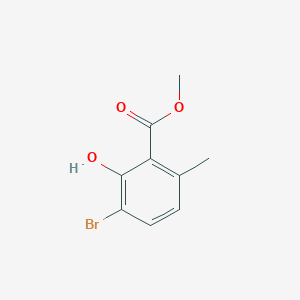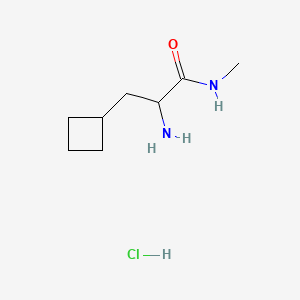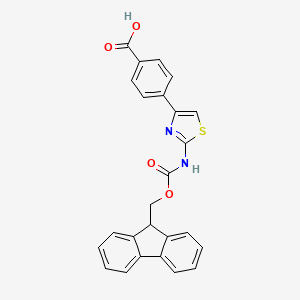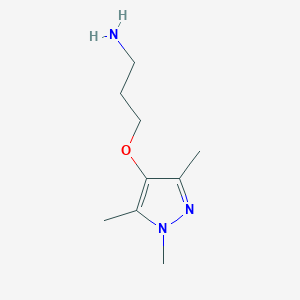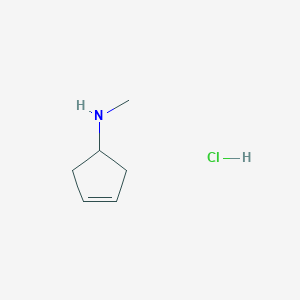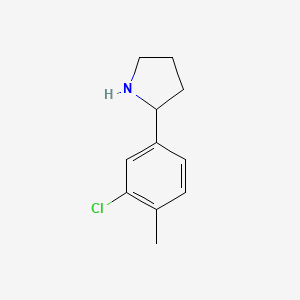
ethyl4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylatehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-nitrotoluene and diethyl carbonate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Formation of ethyl 4-bromo-5-oxo-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Formation of ethyl 4-amino-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can be compared with other similar compounds such as:
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrazole ring, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C7H10Br2N2O3 |
|---|---|
Molekulargewicht |
329.97 g/mol |
IUPAC-Name |
ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O3.BrH/c1-3-13-7(12)5-4(8)6(11)10(2)9-5;/h9H,3H2,1-2H3;1H |
InChI-Schlüssel |
WSQUVOHQFGFSSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


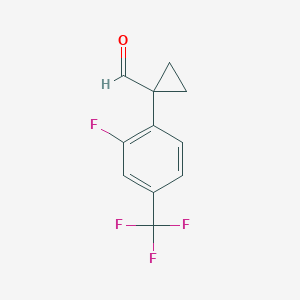
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
